molecular formula C7H6Cl2 B057291 2-Chlorobenzyl chloride CAS No. 611-19-8

2-Chlorobenzyl chloride

Cat. No. B057291
CAS RN: 611-19-8
M. Wt: 161.03 g/mol
InChI Key: BASMANVIUSSIIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorobenzyl chlorides, including 2-chlorobenzyl chloride, involves reactions of chlorobenzene derivatives under specific conditions. For instance, the lithiation of chlorobenzyl chlorides with lithium in the presence of a catalytic amount of DTBB (7 mol%) leads to the formation of lithiated benzyllithiums, which, upon further reaction, produce various organic compounds (Gómez, Huerta, & Yus, 1997).

Molecular Structure Analysis

Electron diffraction and quantum-chemical studies offer insights into the molecular structure of chlorobenzyl chlorides. For instance, the molecular structure of related chlorobenzenesulfonyl chloride was examined, revealing specific bond lengths and angles crucial for understanding the spatial arrangement and reactivity of these compounds (Petrova et al., 2008).

Chemical Reactions and Properties

Chlorobenzyl chlorides undergo various chemical reactions, demonstrating their reactivity and utility in organic synthesis. The photocatalytic reductive dechlorination of chlorobenzene to benzene, for example, showcases the potential for chemical transformations involving chlorobenzyl chlorides (Fuku, Hashimoto, & Kominami, 2010).

Physical Properties Analysis

The physical properties of chlorobenzyl chlorides, such as boiling points, melting points, and solubility, are essential for their handling and application in various chemical processes. While specific data on 2-chlorobenzyl chloride might be scarce, studies on related compounds provide valuable insights into their physical behavior.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for participating in multiple chemical reactions, are fundamental to the application of chlorobenzyl chlorides in organic synthesis. Research into reactions of chlorobenzyl chlorides with Si(100)2 × 1 surfaces, for example, highlights the complex interactions and reactivity patterns of these compounds (Naumkin, Polanyi, & Rogers, 2003).

Scientific Research Applications

  • Synthesis of Lithiated Benzyllithiums : A study demonstrated the use of 2-chlorobenzyl chloride in the synthesis of lithiated benzyllithiums. These compounds were obtained by reacting 2-chlorobenzyl chlorides with lithium and a catalytic amount of DTBB in THF at -50°C, leading to the formation of dioles or disilylated compounds (Gómez, Huerta, & Yus, 1997).

  • Production of Aniline and Phenol : Chlorobenzene, including derivatives like 2-chlorobenzyl chloride, is used commercially for the production of aniline, phenol, and the insecticide DDT (Smith & Tatchell, 1969).

  • Catalytic Chlorination Processes : Studies have explored the liquid-phase chlorination of benzyl chloride over zeolite catalysts, leading to products like 4-chlorobenzyl chloride. This process demonstrates the chemical transformation capabilities of 2-chlorobenzyl chloride (Singh & Kale, 1999).

  • Photocatalytic Reductive Dechlorination : Research on the photocatalytic reaction of chlorobenzene, including 2-chlorobenzyl chloride, in 2-propanol suspension of metal-loaded titanium(IV) oxide nanocrystals demonstrated the possibility of converting these compounds to benzene and chloride ions (Fuku, Hashimoto, & Kominami, 2010).

  • Esterification and Hydrolysis to Alcohols : A kinetic study on the conversion of benzyl chlorides, including 2-chlorobenzyl chloride, to corresponding alcohols via benzoates was conducted. This study highlights the use of 2-chlorobenzyl chloride in synthesizing alcohols via esterification and hydrolysis processes (S. R. J. and & Sawant, 2000).

  • Molecular Structure Studies : An electron diffraction and quantum-chemical study of the molecular structure of 2-chlorobenzenesulfonyl chloride provided insights into the structural parameters of this compound, contributing to a deeper understanding of its chemical properties (Petrova et al., 2008).

Safety And Hazards

2-Chlorobenzyl chloride is a skin, eye, and respiratory tract irritant. It can be absorbed through the skin . It is combustible and may burn but does not ignite readily .

Future Directions

The future directions of 2-Chlorobenzyl chloride research could involve further investigation into its antimicrobial potential . It could also be used as a prototype to obtain new antimicrobial drugs .

Relevant Papers The paper titled “Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects” presents kinetic studies in the conversion of benzyl chlorides to corresponding alcohols via the benzoates .

properties

IUPAC Name

1-chloro-2-(chloromethyl)benzene
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InChI

InChI=1S/C7H6Cl2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2
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InChI Key

BASMANVIUSSIIM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)CCl)Cl
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Molecular Formula

C7H6Cl2
Record name 1-CHLORO-2-(CHLOROMETHYL)BENZENE
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DSSTOX Substance ID

DTXSID3027241
Record name 2-Chlorobenzyl chloride
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Molecular Weight

161.03 g/mol
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Physical Description

Liquid, Clear, colorless liquid with a pungent odor; [OECD SIDS: Benzene, 1-chloro-2-(chloromethyl)- - 2003], COLOURLESS LIQUID WITH PUNGENT ODOUR.
Record name Benzene, 1-chloro-2-(chloromethyl)-
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Record name 1-CHLORO-2-(CHLOROMETHYL)BENZENE
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Boiling Point

213 °C
Record name 1-CHLORO-2-(CHLOROMETHYL)BENZENE
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Flash Point

91 °C
Record name 1-CHLORO-2-(CHLOROMETHYL)BENZENE
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Solubility

Solubility in water, g/100ml at 25 °C: 0.01 (very poor)
Record name 1-CHLORO-2-(CHLOROMETHYL)BENZENE
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Density

1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
Record name 1-CHLORO-2-(CHLOROMETHYL)BENZENE
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Vapor Density

Relative vapor density (air = 1): 5.5
Record name 1-CHLORO-2-(CHLOROMETHYL)BENZENE
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Vapor Pressure

0.15 [mmHg], Vapor pressure, kPa at 25 °C: 0.02
Record name 2-Chlorobenzyl chloride
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Product Name

2-Chlorobenzyl chloride

CAS RN

611-19-8, 40795-52-6
Record name 2-Chlorobenzyl chloride
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Record name ortho-Chlorobenzyl chloride
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Melting Point

-17 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chlorobenzyl chloride
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2-Chlorobenzyl chloride
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2-Chlorobenzyl chloride
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2-Chlorobenzyl chloride
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2-Chlorobenzyl chloride

Citations

For This Compound
324
Citations
AP Singh, SM Kale - Catalysis today, 1999 - Elsevier
… The reaction produces a mixture of 2-chlorobenzyl chloride (2-ClBC), 3-chlorobenzyl chloride (3-ClBC), 4-chlorobenzyl chloride (4-ClBC) and side chain chlorinated product, α,α-…
Number of citations: 13 www.sciencedirect.com
Q Chen, CE Buss, VG Young Jr, S Fox - Journal of Chemical …, 2005 - Springer
… The tris-2-chloro and 2-bromotribenzylamines are prepared from aqueous ammonia and 2-chlorobenzyl chloride and 2-bromobenzyl bromide, respectively, in ethanol. Recrystallization …
Number of citations: 11 link.springer.com
RS Schwab, CK Marshall… - Journal of the American …, 1955 - jamanetwork.com
The treatment of patients with myasthenia gravis prior to the year 1934 was ineffective in most cases, with a mortality rate between 80 and 90% within the first two years after the onset of …
Number of citations: 29 jamanetwork.com
SM Kale, AP Singh - Journal of Molecular Catalysis A: Chemical, 1999 - Elsevier
… The reaction produces a mixture of 2-chlorobenzyl chloride (2-ClBC), 3-chlorobenzyl chloride (3-ClBC), 4-chlorobenzyl chloride (4-ClBC) and side chain chlorinated product, α,α-…
Number of citations: 9 www.sciencedirect.com
A Arnold, AE Soria, FK Kirchner - Proceedings of the Society …, 1954 - journals.sagepub.com
… of the quaternizing agent, 2-chlorobenzyl chloride, in increasing their anticholinesterase … ( 2 -diethylaminoethyl> QXamide bis-2-chlorobenzyl chloride (Win 8077) was synthesized. It …
Number of citations: 32 journals.sagepub.com
FA VINGIELLO, SIHG QUO… - The Journal of Organic …, 1961 - ACS Publications
… The Friedel-Crafts reaction between thiophene and 2-chlorobenzyl chloride in the presence of zinc … bromide with 2-chlorobenzyl chloride. When the condensation was attempted in an …
Number of citations: 23 pubs.acs.org
AR Surrey, GY Lesher, JR Mayer… - Journal of the American …, 1959 - ACS Publications
… observations using 2-chlorobenzyl chloride as … 2 chlorobenzyl chloride to yield 7-chloro-l-(2-ehlorobenzyl)-4-(2-diethylaminoethylimino)- 1,4-dihydroquinoline- -(2-chlorobenzyl chloride …
Number of citations: 7 pubs.acs.org
AR Surrey, GY Lesher, JR Mayer… - Journal of the American …, 1959 - ACS Publications
… with one equivalent of 2-chlorobenzyl chloride yielded 1(2 - … of 2-chlorobenzyl chloride in acetonitrile solution. Many of … imino salts (Table II) by reaction with 2chlorobenzyl chloride. …
Number of citations: 10 pubs.acs.org
G Yasuda, H Morikawa, H Kimoto - Analytical sciences, 1998 - jstage.jst.go.jp
… The title compound (1) was obtained from the reaction of the potassium salt of phenanthro[9,10-d]triazole and 2-chlorobenzyl chloride in 25.8% yield. Another regio-isomer, 1-(2-…
Number of citations: 2 www.jstage.jst.go.jp
Ç Yüksektepe, N Çalişkan, M Genç, S Servi - Crystallography Reports, 2010 - Springer
The titled compound (1), has been synthesized and characterized by IR and 1 H-NMR spectroscopy, and single crystal X-ray diffraction. The compound crystallizes in the triclinic space …
Number of citations: 12 link.springer.com

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